molecular formula C9H15N3 B2860353 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 2155840-61-0

1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Cat. No.: B2860353
CAS No.: 2155840-61-0
M. Wt: 165.24
InChI Key: FBOYNKBMEFLVJT-QMMMGPOBSA-N
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Description

1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a sophisticated chemical hybrid designed for advanced medicinal chemistry and pharmacology research. This compound features a pyrazole core, a privileged structure in drug discovery known for its diverse pharmacological profiles . The pyrazole scaffold is a key component in numerous FDA-approved drugs and bioactive molecules, celebrated for its ability to interact with a wide array of biological targets . The strategic incorporation of the (S)-configured pyrrolidine moiety significantly enhances the molecular complexity and research value of this compound. The stereochemistry of the pyrrolidine ring is critical for its potential to confer specific three-dimensional interactions with chiral active sites of enzymes or receptors, which is a fundamental principle in the design of selective inhibitors and agonists . This molecular architecture makes it a promising scaffold for investigating new therapeutic agents. Its potential research applications are vast, anchored in the established biological activities of pyrazole derivatives. These include serving as a lead structure for developing novel alpha-glucosidase inhibitors for diabetes research , exploring anti-inflammatory pathways through potential cyclooxygenase-2 (COX-2) interaction , and probing anticancer mechanisms . The presence of both hydrogen bond donor and acceptor sites, along with the potential for cation-pi interactions from the pyrrolidine nitrogen, makes this hybrid molecule a versatile tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is intended strictly for laboratory research by qualified scientists.

Properties

IUPAC Name

1-methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYNKBMEFLVJT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

Inspired by CN112574111A, dimethyl malonate reacts with formamide compounds (e.g., dimethylformamide) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to yield intermediates with improved selectivity. For example:

  • Step 1 : Alkylation of dimethyl malonate with dimethylformamide and dimethyl sulfate generates a β-ketoester intermediate.
  • Step 2 : Cyclization with methylhydrazine forms the pyrazole ring. Hydrolysis and decarboxylation yield 1-methyl-5-hydroxypyrazole.

To introduce the pyrrolidine moiety, the hydroxyl group at position 5 must be functionalized. Bromination (using PBr₃ or HBr/AcOH) converts the hydroxyl to a bromide, enabling nucleophilic substitution with (2S)-pyrrolidin-2-ylmethanol. However, this approach requires careful optimization to preserve stereochemistry.

Post-Functionalization of Preformed Pyrazole Intermediates

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 5 of the pyrazole core undergo Suzuki-Miyaura coupling with boronic acids. For instance, 1-methyl-5-bromo-1H-pyrazole reacts with (2S)-pyrrolidin-2-ylmethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield the target compound. Key considerations include:

  • Regioselectivity : Ensuring coupling occurs exclusively at position 5.
  • Stereochemical Integrity : Chiral boronic acids must retain configuration during coupling.

Reductive Amination

5-Formyl-1-methyl-1H-pyrazole, synthesized via Vilsmeier-Haack formylation, undergoes reductive amination with (2S)-pyrrolidin-2-amine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and reduction, installing the pyrrolidine group.

Asymmetric Synthesis of the Chiral Pyrrolidine Moiety

Chiral Pool Strategy

L-Proline, a commercially available (2S)-pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Reduction of L-proline to (2S)-pyrrolidin-2-ylmethanol (LiAlH₄ in THF) followed by alkylation of 5-bromo-1-methyl-1H-pyrazole ensures retention of stereochemistry.

Enzymatic Resolution

Racemic pyrrolidine intermediates are resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer of pyrrolidin-2-ylmethanol, leaving the desired (S)-enantiomer for subsequent coupling.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Stereochemical Control
Cyclocondensation Dimethyl malonate, methylhydrazine Alkylation, cyclization, substitution 45–55 Moderate
Suzuki Coupling 5-Bromo-1-methylpyrazole, boronic acid Pd-catalyzed cross-coupling 60–70 High
Reductive Amination 5-Formyl-1-methylpyrazole, L-proline Imine formation, reduction 50–60 High
Chiral Pool L-Proline Reduction, alkylation 70–80 Excellent

Challenges and Optimization Strategies

  • Regioselectivity : Cyclocondensation often yields 1-methyl-4- and 1-methyl-5-substituted regioisomers. Low-temperature reactions (-10°C to 20°C) favor the 5-substituted product.
  • Stereochemical Degradation : Acidic or high-temperature conditions may racemize the pyrrolidine chiral center. Mild conditions (pH 6–7, ≤40°C) are critical.
  • Purification : Chromatographic separation or crystallization from ethanol/water mixtures isolates the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce pyrazolidines .

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to these targets. The pyrrolidin-2-ylmethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole Core Modifications
  • 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (): This analog lacks the methylene bridge between the pyrrolidine and pyrazole rings.
  • Chiral 1-Methyl-5-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazine Hydrochloride ():
    Replacing the pyrazole core with pyrazine alters electronic properties due to the additional nitrogen atom. Pyrazine’s electron-deficient nature may reduce aromatic stability, impacting reactivity and intermolecular interactions (e.g., hydrogen bonding) .

Substituent Variations
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ():
    The trifluoromethyl group at the 5-position is strongly electron-withdrawing, increasing lipophilicity and metabolic stability relative to the target compound. This substitution is common in agrochemicals and pharmaceuticals to enhance bioavailability .

  • 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole ():
    The methoxy group on the pyrrolidine ring introduces polar functionality, improving water solubility. However, the triazole core may reduce aromaticity compared to pyrazole, affecting π-π stacking interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity (%) CAS Number Key Features
Target Compound C9H15N3 165.24 95 EN300-126618 Chiral (2S)-pyrrolidine, pyrazole core
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole C8H13N3 151.21 Non-methylated pyrrolidine linkage
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C5H6F3N3 165.11 149978-42-7 Trifluoromethyl group, electron-withdrawing

Notes:

  • The target compound’s chiral pyrrolidine enhances stereoselective interactions, critical for binding to asymmetric biological targets .
  • Trifluoromethyl analogs exhibit higher thermal stability due to strong C–F bonds, making them suitable for high-temperature applications .

Biological Activity

1-Methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C9H13N3\text{C}_9\text{H}_{13}\text{N}_3

This compound features a pyrazole ring, which is known for its diverse biological activities, particularly in drug discovery.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of cancer treatment and neuropharmacology. Below are the key findings from various studies:

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that it has potent activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT-1165.4Induction of apoptosis via caspase activation
HEP26.8Inhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological potential. Studies indicate that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and the pyrrolidine moiety can significantly affect the biological activity of the compound. For instance, substituents on the nitrogen atoms or variations in the methyl group can enhance or diminish potency.

Key Modifications:

  • Substituent Variations : Altering the position of methyl groups on the pyrazole ring has been shown to improve anticancer activity.
  • Pyrrolidine Modifications : Different stereochemical configurations at the pyrrolidine nitrogen can lead to variations in receptor affinity and selectivity.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound in preclinical models:

  • Study A : Evaluated the effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls.
  • Study B : Investigated neuroprotective effects in animal models of neurodegeneration, showing improved cognitive function and reduced neuronal death.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the pyrrolidine methyl group (δ 2.5–3.0 ppm) and pyrazole ring protons (δ 7.0–8.0 ppm). Stereochemical integrity is verified using 2D NOESY .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 178.1332 for C9H14N4) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state .

How do electronic effects of substituents influence the compound’s reactivity in further chemical modifications?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : The pyrrolidine nitrogen’s lone pair directs electrophilic substitutions (e.g., nitration) to the pyrazole C4 position. Steric hindrance from the methyl group limits reactivity at C3 .
  • Bromination : N-Bromosuccinimide (NBS) selectively functionalizes the pyrazole ring at positions activated by the pyrrolidine’s electron-donating effects .
  • Cross-coupling reactions : Suzuki-Miyaura reactions require palladium catalysts to modify the pyrazole ring without compromising stereochemistry .

What computational methods are used to predict interaction sites with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the pyrrolidine moiety in hydrophobic pockets and the pyrazole nitrogen in hydrogen-bonding sites .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts charge distribution, identifying nucleophilic (pyrazole N2) and electrophilic (pyrrolidine C2) centers .
  • MD Simulations : Assess binding stability in aqueous environments, focusing on solvation effects and conformational flexibility .

How can solubility and stability challenges in biological assays be addressed?

Q. Advanced Research Focus

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride) while maintaining stability .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to prevent aggregation in cell-based assays .
  • pH optimization : Buffers (pH 7.4) mimic physiological conditions, reducing degradation via hydrolysis or oxidation .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and compound purity (>95% by HPLC) .
  • Metabolite profiling : LC-MS identifies degradation products or active metabolites that may skew activity readings .
  • Structural analogs : Compare activity of derivatives (e.g., 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to isolate structure-activity relationships (SAR) .

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